3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Description

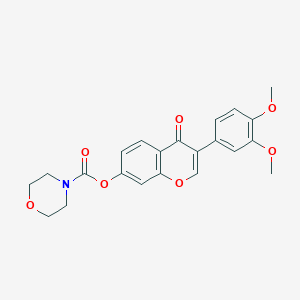

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS: 844459-76-3) is a synthetic flavonoid derivative with a molecular formula of C23H20F3NO7 and a molecular weight of 479.4 g/mol . Its structure features a chromen-4-one (flavone) core substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 2 with a trifluoromethyl (-CF3) group, and at position 7 with a morpholine-4-carboxylate ester (Figure 1). The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-26-18-6-3-14(11-20(18)27-2)17-13-29-19-12-15(4-5-16(19)21(17)24)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPHWNDUPKGVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, such as sodium ethoxide, under reflux conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the chromen-4-one derivative is reacted with morpholine in the presence of a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives of the chromen-4-one core.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of kinases and other signaling proteins.

DNA Intercalation: The chromen-4-one core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of chromen-4-one derivatives functionalized with aryl groups and morpholine carboxylates. Below is a detailed comparison with three structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound increases electron density compared to the 4-chlorophenyl analog , which may enhance π-π stacking interactions with aromatic residues in biological targets. The -CF3 group at position 2 further elevates lipophilicity (implied by higher molecular weight vs. The 4-chlorophenyl analog (XLogP3 = 4.1) has moderate lipophilicity, balancing solubility and permeability, whereas the 2-methoxyphenyl analog lacks -CF3, reducing its logP .

Hydrogen Bonding and Polarity: All three compounds have similar hydrogen bond acceptor counts (7–8), primarily from morpholine carboxylate oxygens and chromenone carbonyl groups. The 3,4-dimethoxyphenyl substitution introduces additional methoxy oxygen atoms, which may enhance interactions with polar binding pockets .

Molecular Weight and Drug-Likeness :

- The target compound (479.4 g/mol) exceeds the typical threshold for orally bioavailable drugs (≤500 g/mol), unlike the lighter 2-methoxyphenyl analog (381.1 g/mol) . However, the -CF3 group could mitigate metabolic degradation, extending half-life .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a derivative of chromenone, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone core with a morpholine-4-carboxylate moiety and a 3,4-dimethoxyphenyl substituent. This unique structure contributes to its biological activity, particularly in anti-inflammatory and anticancer properties.

Antioxidant Activity

The compound exhibits significant antioxidant properties. Research indicates that it can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Anticancer Properties

The compound has shown promise in inhibiting the growth of various cancer cell lines. Mechanistic studies reveal that it induces apoptosis and cell cycle arrest in cancer cells. Notably, it has been evaluated against breast cancer cell lines (e.g., MCF-7) and has demonstrated cytotoxic effects with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and oxidative stress, such as NADPH oxidase and COX enzymes.

- Induction of Apoptosis : The compound activates mitochondrial pathways leading to caspase activation, which is essential for apoptosis in cancer cells.

- Modulation of Signaling Pathways : It affects signaling pathways like NF-κB, which plays a pivotal role in inflammation and cancer progression .

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-4H-chromen-4-one | Lacks morpholine group | Moderate antioxidant |

| 7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Hydroxyl instead of carboxylate | Reduced anticancer activity |

| 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate | Acetate ester | Lower solubility |

Case Studies

Several studies have investigated the efficacy of this compound:

- Study on Inflammatory Response : A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

- Anticancer Efficacy : In a recent investigation, the compound was tested against various cancer cell lines, showing an IC50 value of approximately 15 µM against MCF-7 cells, indicating substantial cytotoxicity .

Q & A

What are the key considerations for optimizing the synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate?

Synthesis optimization requires multi-step protocols, starting with the chromenone core and sequential functionalization. Critical steps include:

- Coupling Reactions : Introducing the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, ensuring regioselectivity at the chromenone C3 position .

- Esterification : Reacting the hydroxyl group at C7 with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., THF, DMF) with catalytic DMAP .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Parameters : Temperature control (<60°C for esterification), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for morpholine reagent) to minimize byproducts like unreacted intermediates .

How can spectroscopic and computational methods elucidate the compound’s structural features?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example:

- C3 3,4-dimethoxyphenyl: Aromatic protons at δ 6.8–7.2 ppm (doublets for para-substitution) .

- Morpholine carboxylate: δ 3.4–3.7 ppm (morpholine CH₂) and δ 165–170 ppm (ester carbonyl) in ¹³C NMR .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z ~467.1) and fragmentation patterns .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity or binding affinity .

What preliminary biological screening approaches are suitable for this compound?

- Enzyme Assays : Test inhibition of kinases (e.g., PI3K, CDKs) or oxidoreductases at 1–100 µM concentrations, using fluorescence/colorimetric readouts (e.g., ATP depletion assays) .

- Cytotoxicity Screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility Profiling : Measure logP (HPLC) and aqueous solubility (shake-flask method) to assess bioavailability .

How might the compound’s mechanism of action be investigated at the molecular level?

- Molecular Docking : Simulate binding to target proteins (e.g., PI3Kγ PDB: 2CHX) using AutoDock Vina. The dimethoxyphenyl group may occupy hydrophobic pockets, while the morpholine carboxylate hydrogen-bonds with catalytic residues .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .

- Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) using fluorescently labeled proteins .

How do structural modifications influence activity in SAR studies?

Compare analogs from literature:

Key Insight : The 3,4-dimethoxy group enhances π-π stacking with aromatic residues, while the morpholine ester balances lipophilicity and hydrogen-bonding .

How can contradictory data in biological assays be resolved?

- Source of Contradictions :

- Solubility Variability : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous buffers .

- Cell Line Heterogeneity : Validate activity across ≥3 cell lines (e.g., epithelial vs. mesenchymal origin) .

- Assay Interference : Confirm chromenone autofluorescence does not skew fluorescence-based readouts (use luminescence alternatives) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

What strategies improve pharmacokinetic properties for in vivo studies?

- Prodrug Design : Convert the C7 ester to a hydrolyzable group (e.g., tert-butyl ester) for sustained release .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance plasma half-life .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots (e.g., demethylation of 3,4-dimethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.